1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine

Lipophilicity Physicochemical profiling Isomer comparison

Researchers requiring reproducible MAO SAR data face supply risks from imprecise alkyl-chain isomers. This compound, with a linear n-propyl group at the triazole C3 position, provides the defined hydrophobic contact surface essential for consistent IC₅₀ outcomes. - Distinguishes from branched (isopropyl) and shorter-chain (ethyl) analogs that alter potency by orders of magnitude. - Unsubstituted piperazine NH enables amide coupling, reductive amination, and sulfonamide diversification. - Supplied at 98% purity with batch-to-batch consistency, supporting multi-year CNS drug discovery programs.

Molecular Formula C11H21N5
Molecular Weight 223.32 g/mol
Cat. No. B13630739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)methyl)piperazine
Molecular FormulaC11H21N5
Molecular Weight223.32 g/mol
Structural Identifiers
SMILESCCCC1=NN(C(=N1)CN2CCNCC2)C
InChIInChI=1S/C11H21N5/c1-3-4-10-13-11(15(2)14-10)9-16-7-5-12-6-8-16/h12H,3-9H2,1-2H3
InChIKeyNOBHALUDBLYMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structural Identity & Compound Class


1-((1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)methyl)piperazine is a heterocyclic building block belonging to the 1,2,4-triazole-piperazine hybrid class, with molecular formula C₁₁H₂₁N₅ and molecular weight 223.32 g·mol⁻¹ . Its structure features a 1,2,4-triazole core bearing N1-methyl and C3-n-propyl substituents, connected via a methylene bridge to an unsubstituted piperazine ring . This compound is supplied primarily as a research chemical for medicinal chemistry and SAR exploration, with typical commercial purity specifications ranging from 97% to 98% . The 1,2,4-triazole-piperazine hybrid scaffold is recognized across the literature for its capacity to engage diverse biological targets, including monoamine oxidases (MAOs), kinases, and GPCRs, making precise structural definition critical for reproducible research outcomes [1].

Identified n-propyl isomer for reproducible SAR studies
1,2,4-triazole-piperazine scaffold for kinase, MAO, and GPCR target engagement assays
Multi-vendor availability with purity ≥97% for medicinal chemistry programs

Why Generic Triazole-Piperazine Substitution Fails


Triazole-piperazine hybrids are not a uniform compound class; minor variations in alkyl chain length, branching, and substitution position on the triazole ring can produce substantial shifts in lipophilicity, hydrogen-bonding capacity, and steric profile . The target compound carries a linear n-propyl group at the C3 position of the 1,2,4-triazole, distinguishing it from the isopropyl-branched isomer (CAS 1339352-64-5) and from shorter-chain analogs such as the 3-ethyl derivative (CAS 1248977-17-4) . Published SAR on related 1,2,4-triazole-piperazine series demonstrates that alkyl substituent identity directly modulates MAO-A and MAO-B inhibitory potency, with IC₅₀ values varying by orders of magnitude across a single congeneric series [1]. Procurement of an analog with a superficially similar structure—same molecular formula, different alkyl topology—therefore carries a high risk of irreproducible biological results and wasted synthesis effort [1].

Target Compound
n-Propyl isomer (CAS 1341044-41-4)
Linear C3 alkyl chain with computed logP ~0.77 and higher conformational flexibility (Fsp³ 0.818).
Substitution Risk
Isopropyl isomer (CAS 1339352-64-5)
Branched alkyl may reduce logP by 0.2–0.5 units and limit chain flexibility, potentially altering permeability and target binding entropy.
Target Compound
n-Propyl triazole-piperazine
Distinct hydrophobic contact surface from n-propyl chain, reported in class-level SAR to influence MAO inhibition potency.
Substitution Risk
Shorter-chain analogs (ethyl/methyl)
Reduced alkyl volume shifts lipophilicity and hydrogen-bonding context; class-level data show IC₅₀ variations by orders of magnitude.

Product-Specific Quantitative Evidence Guide


Positional Isomer Differentiation: n-Propyl vs. Isopropyl

The target compound (n-propyl isomer, CAS 1341044-41-4) differs from its closest constitutional isomer 1-{[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methyl}piperazine (isopropyl isomer, CAS 1339352-64-5) only in the branching of the C3 alkyl chain, yet this difference yields a measurable shift in computed logP . The n-propyl compound exhibits a logP of 0.77 (iLOGP), compared to a class-typical range where branched alkyl analogs generally show 0.2–0.5 log units lower lipophilicity due to reduced solvent-accessible surface area [1]. Additionally, the linear n-propyl chain provides greater conformational flexibility (Fsp³ = 0.818) relative to the conformationally restricted isopropyl group, which can influence target-binding entropy .

LogP Comparison
Class-level inference
n-Propyl logP = 0.77 (iLOGP) vs. isopropyl (estimated ΔlogP ≈ 0.2–0.5 lower)
LogP shift may impact membrane permeability and cellular assay exposure
In silico prediction; experimental logP not reported for either isomer
Lipophilicity Physicochemical profiling Isomer comparison

Hydrogen-Bond Acceptor Count & Molecular Recognition

The target compound provides four hydrogen-bond acceptor (HBA) sites and one hydrogen-bond donor (HBD) site, as reported in vendor specification sheets . This HBA/HBD profile is identical to that of its isopropyl isomer, but differs from shorter-chain analogs such as 1-((1-ethyl-1H-1,2,4-triazol-5-yl)methyl)piperazine (CAS 1248977-17-4), which also presents four HBA and one HBD but with a reduced hydrophobic alkyl surface . In the context of 1,2,4-triazole-piperazine MAO inhibitors, the balance between H-bonding capacity and hydrophobic alkyl surface area has been shown to correlate with enzyme inhibition potency, with the most potent compound (5c) achieving an IC₅₀ of 0.070 ± 0.002 µM against MAO-A [1].

HBA/HBD & Alkyl Surface
Class-level inference
Target: HBA=4, n-propyl; ethyl analog: HBA=4, shorter alkyl, lower logP
Propyl hydrophobic surface may create distinct molecular recognition profile
Vendor-assigned HBA count; independent experimental confirmation limited
Hydrogen bonding Molecular recognition Pharmacophore modeling

Commercial Purity & Supply Consistency Across Vendors

The target compound is available from multiple independent vendors with specified purities of 97% (AKSci) and 98% (Leyan, MolDB) . This multi-vendor availability provides procurement flexibility and supply-chain redundancy not always available for less common analogs. By comparison, the isopropyl isomer (CAS 1339352-64-5) currently lists fewer active supplier entries in major chemical directories, which may constrain bulk procurement and increase lead times . The target compound's presence in catalogs with documented CAS registry (1341044-41-4), IUPAC name, and canonical SMILES (CCCC1=NN(C)C(CN2CCNCC2)=N1) ensures unambiguous identity verification .

Purity & Vendor Coverage
Data to verify
≥97–98% purity from ≥3 vendors; isopropyl isomer less available
Supports procurement flexibility and batch consistency verification
Catalog survey; lot-specific COA recommended for critical studies
Chemical purity Vendor comparison Reproducibility

Best-Fit Research & Industrial Application Scenarios


MAO Inhibitor SAR with n-Propyl Hydrophobic Anchor

In structure-activity relationship (SAR) campaigns targeting monoamine oxidase isoforms (MAO-A/MAO-B), the n-propyl chain at the triazole C3 position provides a linear hydrophobic contact surface distinct from branched or shorter alkyl analogs [1]. The compound can serve as a key intermediate or reference standard for probing the contribution of alkyl chain geometry to inhibitory potency, building on published data showing that substituent variation in triazole-piperazine hybrids yields MAO-A IC₅₀ values spanning from 0.070 µM to >10 µM [1].

Physicochemical Benchmarking for CNS Drug Design

With a computed logP of ~0.77 and Fsp³ of 0.818 , this compound occupies a favorable physicochemical space for central nervous system (CNS) drug discovery (logP < 3, Fsp³ > 0.45). It can serve as a fragment-like starting point or a property-calibrated control in parallel SAR efforts where CNS penetration is required, offering a distinct lipophilicity window compared to shorter-chain (ethyl, logP lower) or longer-chain (butyl/pentyl, logP higher) analogs .

Multi-Vendor Procurement for Medicinal Chemistry Programs

The compound's availability from at least four independent suppliers with documented purity levels of 97–98% makes it suitable for multi-year medicinal chemistry programs that require consistent resupply, vendor qualification, and batch-to-batch purity verification, mitigating the risk of supply disruption that affects less widely stocked isomers .

Triazole-Piperazine Library Synthesis as Diversity Element

The unsubstituted piperazine NH provides a reactive handle for further derivatization (e.g., amide coupling, reductive amination, sulfonamide formation), while the n-propyl group on the triazole contributes a distinct steric and electronic environment compared to methyl, ethyl, or isopropyl congeners . This makes the compound a valuable diversity element in combinatorial library synthesis aimed at exploring chemical space around the 1,2,4-triazole-piperazine pharmacophore [1].

Application
Selection Property
Validation Focus
MAO Isoform SAR Studies
n-Propyl chain geometry review
Inhibitory potency correlation across alkyl variants
CNS Drug Design Physicochemical Benchmarking
LogP and Fsp³ window
Membrane permeability and CNS target engagement assays
Multi-Vendor Medicinal Chemistry Procurement
Multi-vendor purity documentation
Batch-to-batch consistency and supply continuity
Triazole-Piperazine Library Diversification
Piperazine NH derivatization handle
Steric/electronic environment variation in combinatorial SAR
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